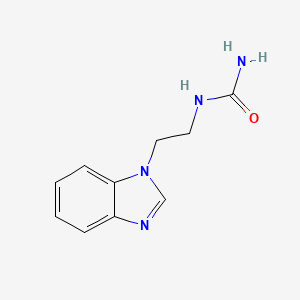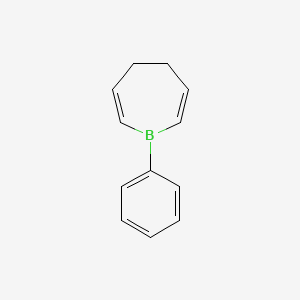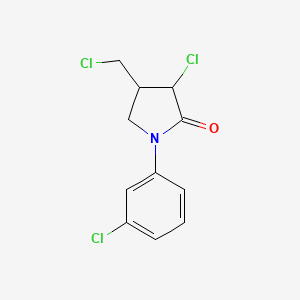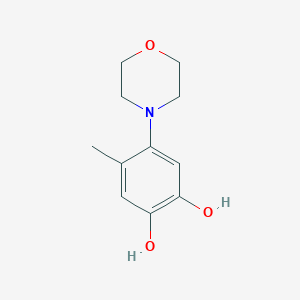![molecular formula C17H27NO B14599842 4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl- CAS No. 61170-97-6](/img/structure/B14599842.png)
4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl- is a chemical compound with a piperidinol core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidinol moiety makes it a valuable scaffold for the development of pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl- typically involves the nucleophilic ring-opening of oxazolidinones or similar cyclic structures. One common method includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields . Another approach involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization to form the piperidinol core .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which provide efficient and scalable synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield enantioenriched piperidines . This method is advantageous for large-scale production due to its high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperidinol core can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions
Propriétés
Numéro CAS |
61170-97-6 |
|---|---|
Formule moléculaire |
C17H27NO |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C17H27NO/c1-12-6-7-16(13(2)8-12)10-17(19)9-15(4)18(5)11-14(17)3/h6-8,14-15,19H,9-11H2,1-5H3 |
Clé InChI |
WXJABLBQAGQBGM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1C)C)(CC2=C(C=C(C=C2)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)






![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)


